Fluorosulfinate
Description
Historical Evolution of Sulfur(VI)-Fluoride Electrophiles in Probe Design
The development of sulfur(VI)-fluoride electrophiles represents a pivotal advancement in chemical biology, with fluorosulfinates emerging as a critical subclass. Early work on sulfur(VI) fluorides, such as sulfonyl fluorides and fluorosulfates, laid the groundwork for understanding their unique reactivity. The concept of sulfur(VI) fluoride exchange (SuFEx), introduced by Sharpless and colleagues, revolutionized covalent probe design by enabling rapid, selective ligations under mild conditions. Sulfuryl fluoride (SO₂F₂) and aryl fluorosulfates were among the first compounds explored, prized for their stability and compatibility with diverse nucleophiles.
A breakthrough came with the recognition that sulfur(VI)-fluoride bonds exhibit tunable reactivity. For instance, aryl fluorosulfates demonstrated selective modifications of tyrosine residues in intracellular lipid-binding proteins, showcasing their utility in targeting specific biomolecules. However, the inert nature of S(VI)−F bonds in fluorosulfinates posed challenges, necessitating innovative activation strategies. Early methodologies relied on organosuperbases or hydrogen-bonding networks to facilitate fluoride displacement, but these approaches were limited in scope. The advent of photoredox catalysis and cooperative base activation expanded the repertoire, enabling radical-based pathways and E-selective alkene couplings.
Fundamental Reactivity Principles of Fluorosulfinate Warheads
Fluorosulfinates derive their utility from two key properties: (1) the high bond dissociation energy (BDE) of S(VI)−F bonds (~90–100 kcal/mol), which confers stability under physiological conditions, and (2) their ability to undergo selective transformations via SuFEx or radical pathways. Unlike traditional electrophiles (e.g., acrylamides), fluorosulfinates exhibit "latent" reactivity, requiring proximity-induced activation for covalent bond formation. For example, this compound-modified tyrosine (FSY) reacts selectively with lysine, histidine, or tyrosine residues in proteins only when positioned within reactive distances, minimizing off-target effects.
The electronic environment of the sulfur center dictates reactivity. Electron-withdrawing groups (e.g., −SO₂−) polarize the S(VI)−F bond, enhancing susceptibility to nucleophilic attack. This principle is exploited in DNA-encoded library synthesis, where aryl fluorosulfonates serve as versatile electrophiles in Suzuki, Sonogashira, and Buchwald couplings. Comparative studies reveal that fluorosulfinates exhibit intermediate reactivity between sulfonyl fluorides (fast-reacting but less stable) and fluorosulfates (slow-reacting but highly stable).
Table 1: Comparative Analysis of Sulfur(VI)-Fluoride Electrophiles
| Property | Sulfonyl Fluorides | Fluorosulfates | Fluorosulfinates |
|---|---|---|---|
| S(VI)−F BDE (kcal/mol) | 85–90 | 90–95 | 95–100 |
| Hydrolytic Stability | Moderate | High | Very High |
| Primary Targets | Lys, Tyr, His | Tyr | Lys, Tyr |
| Activation Mechanism | Base/H-Bonding | Proximity | Photoredox/Base |
Radical pathways further diversify this compound applications. Under photoredox conditions, S(VI)−F bonds undergo homolytic cleavage to generate sulfur-centered radicals, enabling C−S bond formation with alkenes or alkynes. This method, coupled with organosuperbase activation, achieves E-selective synthesis of vinyl sulfones and sulfoximines, critical motifs in polymer and dye chemistry.
In biomolecular contexts, fluorosulfinates exploit microenvironmental effects. For instance, hydrophobic pockets in proteins lower the activation barrier for SuFEx reactions, enabling site-specific modifications. The crystal structure of CRABP2-fluorosulfinate adducts illustrates how binding pockets orient the electrophile for selective tyrosine modification. These principles underscore fluorosulfinates' dual role as stable probes and activatable warheads in chemical biology.
Structure
2D Structure
Properties
CAS No. |
22539-11-3 |
|---|---|
Molecular Formula |
FO2S- |
Molecular Weight |
83.06 g/mol |
InChI |
InChI=1S/FHO2S/c1-4(2)3/h(H,2,3)/p-1 |
InChI Key |
HMKJMFKGFGKCPL-UHFFFAOYSA-M |
Canonical SMILES |
[O-]S(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluorosulfinates can be synthesized through several methods. One common approach involves the reaction of sulfuryl fluoride (SO₂F₂) with phenols to produce aryl fluorosulfinates . This reaction typically requires mild conditions and can be carried out at room temperature. Another method involves the use of fluorosulfonyl radicals, which can be generated from various precursors and used to produce sulfonyl fluorides .
Industrial Production Methods
Industrial production of fluorosulfinates often involves the use of sulfuryl fluoride gas as a sulfonyl fluoride provider. This method is favored due to its cost-effectiveness and efficiency. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Fluorosulfinates undergo various types of chemical reactions, including:
Oxidation: Fluorosulfinates can be oxidized to form sulfonyl fluorides.
Reduction: These compounds can be reduced to form sulfinates.
Common Reagents and Conditions
Common reagents used in reactions involving fluorosulfinates include sulfuryl fluoride, phenols, and various nucleophiles. The reactions are typically carried out under mild conditions, often at room temperature, to ensure high yields and purity of the products .
Major Products Formed
The major products formed from reactions involving fluorosulfinates include sulfonyl fluorides, sulfinates, and various substituted products depending on the nucleophiles used in the reactions .
Scientific Research Applications
Fluorosulfinates have a wide range of applications in scientific research, including:
Chemistry: Used as strong alkylating agents in organic synthesis.
Biology: Employed in the synthesis of bioactive molecules and as probes in biochemical studies.
Medicine: Utilized in drug discovery and development due to their ability to modify biological molecules.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of fluorosulfinates involves their strong electrophilic properties, which allow them to react readily with nucleophiles. This reactivity is due to the presence of the highly electronegative fluorine atom, which makes the sulfur atom in the fluorosulfonate group highly electrophilic. This enables fluorosulfinates to participate in various chemical reactions, including alkylation and substitution .
Comparison with Similar Compounds
Sulfinates (R-S(O)OR')
Sulfinates, such as sodium sulfinate (R-S(O)ONa), lack the fluorine atom in their structure. This absence reduces their electrophilicity and stability under acidic conditions. Fluorosulfinates, by contrast, exhibit enhanced reactivity due to the electron-withdrawing fluorine atom, which facilitates faster nucleophilic substitution reactions. For example, fluorosulfinate intermediates enable rapid conversion to sulfonyl fluorides at mild temperatures (e.g., 25–50°C), whereas traditional sulfinates require harsher conditions (e.g., >80°C) .
Key Differences:
| Property | This compound (R-S(O)F) | Sulfinate (R-S(O)OR') |
|---|---|---|
| Reactivity | High (due to F⁻ withdrawal) | Moderate |
| Stability | Sensitive to hydrolysis | More stable |
| Typical Applications | Fluorination intermediates | Reducing agents, ligands |
Sulfonyl Fluorides (R-SO₂F)
Sulfonyl fluorides are terminal products in this compound-mediated reactions. Unlike fluorosulfinates, sulfonyl fluorides are highly stable and resistant to hydrolysis, making them valuable in click chemistry and materials science. For example, aliphatic sulfonyl fluorides synthesized via decarboxylative fluorosulfonylethylation exhibit excellent shelf stability, whereas fluorosulfinates are transient intermediates requiring immediate use .
Synthesis Pathways:
- This compound Route:
R-COOH + SOF₂ → R-C(O)-S(O)F (this compound) → R-SO₂F (sulfonyl fluoride) . - Direct Fluorination:
R-SO₃H + Xtalfluor-E® → R-SO₂F (avoids this compound intermediates) .
Performance Metrics:
| Metric | This compound Route | Direct Fluorination |
|---|---|---|
| Yield | 70–85% | 60–75% |
| Reaction Time | 1–2 hours | 3–6 hours |
| Byproduct Formation | Minimal | Moderate (HF) |
Perfluorooctane Sulfonic Acid (PFOS) Derivatives
PFOS derivatives (e.g., perfluorooctanesulfonyl fluoride, POSF) are persistent environmental pollutants. However, fluorosulfinates share reactivity similarities with PFOS precursors, necessitating careful handling to avoid unintended environmental release .
Environmental and Safety Profiles:
| Aspect | Fluorosulfinates | PFOS Derivatives |
|---|---|---|
| Persistence (DT₅₀) | Days to weeks | Decades |
| Bioaccumulation | Low | High |
| Regulatory Status | Not restricted | Globally regulated |
Q & A
Q. How are quantum chemical methods validated for this compound electronic structure modeling?
- Methodological Answer : Benchmark DFT methods against high-level CCSD(T) calculations for bond dissociation energies and frontier orbital energies. Use solvent continuum models (e.g., SMD) to simulate reaction environments. Validate with experimental UV-Vis spectra and redox potentials, presenting results in comparative energy diagrams .
Data Management and Reporting
Q. What guidelines ensure clarity in presenting this compound crystallographic data?
Q. How should researchers address limitations in this compound stability studies during peer review?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
